4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

4-[Cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 905691-48-7) is a synthetic small molecule with the molecular formula C21H21F2N3O3S2 and molecular weight 465.53 g/mol. It features a benzamide core linked to a 4,6-difluorobenzothiazole moiety and a cyclohexyl(methyl)sulfamoyl substituent, placing it within the broader class of benzothiazole-amide derivatives.

Molecular Formula C21H21F2N3O3S2
Molecular Weight 465.53
CAS No. 905691-48-7
Cat. No. B2390449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
CAS905691-48-7
Molecular FormulaC21H21F2N3O3S2
Molecular Weight465.53
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C21H21F2N3O3S2/c1-26(15-5-3-2-4-6-15)31(28,29)16-9-7-13(8-10-16)20(27)25-21-24-19-17(23)11-14(22)12-18(19)30-21/h7-12,15H,2-6H2,1H3,(H,24,25,27)
InChIKeyXXBUIJLMSOMLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 905691-48-7): Baseline for Scientific Procurement


4-[Cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 905691-48-7) is a synthetic small molecule with the molecular formula C21H21F2N3O3S2 and molecular weight 465.53 g/mol . It features a benzamide core linked to a 4,6-difluorobenzothiazole moiety and a cyclohexyl(methyl)sulfamoyl substituent, placing it within the broader class of benzothiazole-amide derivatives. The compound is listed in commercial screening libraries as a research chemical, not for human use .

Why Generic Substitution of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide Fails Without Direct Evidence


In the absence of published, comparator-based quantitative data for this specific compound, no evidence-based differentiation from close analogs or in-class candidates can be established. Generic substitution decisions cannot be scientifically supported, as target engagement, selectivity, potency, and physiochemical properties remain uncharacterized in the peer-reviewed literature . Any procurement choice must acknowledge this evidence gap rather than rely on assumed equivalence.

Quantitative Differentiation Evidence for 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide: A Guide to Available Data


Best Application Scenarios for 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide Based on Verified Evidence


Internal Reference Compound for Analytical Method Development

In the absence of biological activity data, the compound's well-defined chemical structure (C21H21F2N3O3S2, MW 465.53) and availability through commercial screening libraries make it suitable as a negative control or reference standard for LC-MS or HPLC method development when profiling benzothiazole-amide chemical space .

Chemical Probe for Target Identification Campaigns

The compound may be used as a starting point for chemical probe development in target identification campaigns, provided that in-house primary screening data are generated to establish baseline activity and selectivity prior to analog synthesis .

Physicochemical Property Baseline in Library Design

The compound's calculated properties (e.g., cLogP, TPSA, H-bond donor/acceptor counts) can serve as a baseline for library enumeration when designing focused sets around the benzothiazole-sulfonamide pharmacophore, though no comparative data exist to prioritize it over other analogs .

Negative Control for MmpL3 Inhibition Assays (Class-level Inference)

Based on structural similarity to the benzothiazole amide class reported to target MmpL3 , the compound could serve as a negative control in MmpL3 inhibition assays if it proves inactive, helping to define the pharmacophore's essential features. This application is speculative and must be validated experimentally.

Quote Request

Request a Quote for 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.